![molecular formula C10H8I2O6 B14243401 2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 505065-16-7](/img/structure/B14243401.png)
2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to two acetic acid groups through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid typically involves the iodination of a precursor compound, followed by the introduction of acetic acid groups. One common method includes the following steps:
Iodination: The precursor, 2,5-dihydroxy-1,4-phenylene, is subjected to iodination using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Etherification: The iodinated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenylene ring and acetic acid groups can participate in oxidation and reduction reactions under suitable conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atoms.
Oxidation: Oxidized derivatives of the phenylene ring or acetic acid groups.
Reduction: Reduced forms of the phenylene ring or acetic acid groups.
Esterification: Ester derivatives of the compound.
科学的研究の応用
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms may facilitate binding to certain proteins or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Dichloro-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Difluoro-1,4-phenylene)bis(oxy)]diacetic acid
Uniqueness
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful for imaging applications. Additionally, the compound’s reactivity and potential biological activities set it apart from its halogenated analogs.
特性
CAS番号 |
505065-16-7 |
|---|---|
分子式 |
C10H8I2O6 |
分子量 |
477.98 g/mol |
IUPAC名 |
2-[4-(carboxymethoxy)-2,5-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C10H8I2O6/c11-5-1-7(17-3-9(13)14)6(12)2-8(5)18-4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
InChIキー |
ROXGCRKGHUDAJX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)OCC(=O)O)I)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



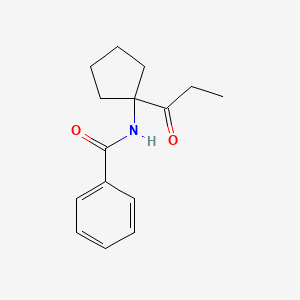


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
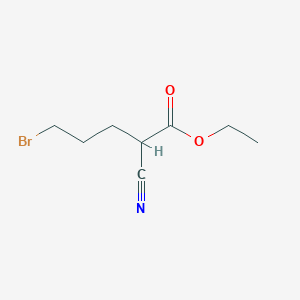
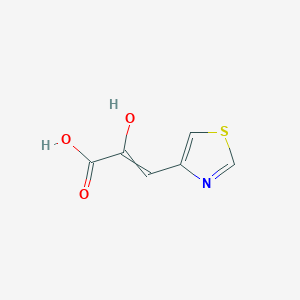
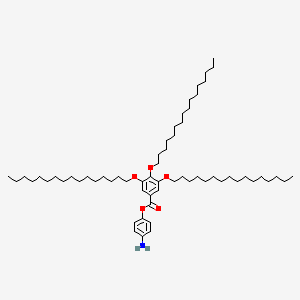
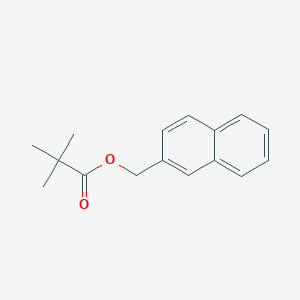
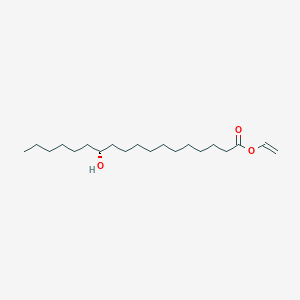
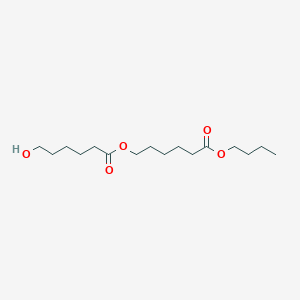
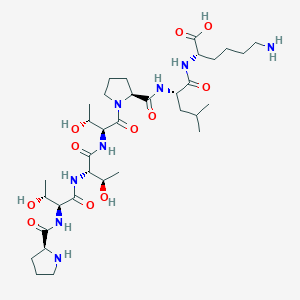
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
